molecular formula C24H30N2O4 B12134723 Piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)- CAS No. 143189-96-2

Piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)-

Cat. No.: B12134723
CAS No.: 143189-96-2
M. Wt: 410.5 g/mol
InChI Key: NEMVWUAOLZGKRI-UHFFFAOYSA-N
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Description

Piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)- is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two 2,4-dimethylphenoxyacetyl groups attached to the piperazine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)- typically involves the reaction of piperazine with 2,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall cost of production.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyacetyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new piperazine derivatives with different substituents.

Scientific Research Applications

Piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)- involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)
  • Piperazine, 1,4-bis((2,3-dimethylphenoxy)acetyl)
  • Piperazine, 1,4-bis((3,4-dimethylphenoxy)acetyl)

Uniqueness

Piperazine, 1,4-bis((2,4-dimethylphenoxy)acetyl)- is unique due to the specific positioning of the dimethylphenoxyacetyl groups, which may influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

143189-96-2

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-1-[4-[2-(2,4-dimethylphenoxy)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C24H30N2O4/c1-17-5-7-21(19(3)13-17)29-15-23(27)25-9-11-26(12-10-25)24(28)16-30-22-8-6-18(2)14-20(22)4/h5-8,13-14H,9-12,15-16H2,1-4H3

InChI Key

NEMVWUAOLZGKRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)C)C)C

Origin of Product

United States

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